

# NBI-6024 Altered Peptide Ligand: A Technical Overview for Researchers

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An In-depth Examination of a Novel Immunomodulatory Agent for Type 1 Diabetes

## **Executive Summary**

**NBI-6024** is a synthetically modified peptide, known as an altered peptide ligand (APL), derived from the immunodominant B-chain of human insulin (amino acids 9-23). Developed as a potential therapeutic agent for type 1 diabetes, **NBI-6024** was designed to modulate the autoimmune response that leads to the destruction of pancreatic  $\beta$ -cells. Preclinical studies in non-obese diabetic (NOD) mice demonstrated a promising mechanism of action, suggesting that **NBI-6024** could shift the pathogenic T-helper 1 (Th1) immune response to a protective T-helper 2 (Th2) phenotype. However, subsequent clinical trials in humans with recent-onset type 1 diabetes did not show a significant clinical benefit in preserving  $\beta$ -cell function or reducing insulin requirements. This technical guide provides a comprehensive overview of **NBI-6024**, including its structure, mechanism of action, preclinical and clinical data, and detailed experimental protocols for the key assays used in its evaluation.

### **Core Concepts: Structure and Mechanism of Action**

**NBI-6024** is an altered peptide ligand of the insulin B-chain epitope (residues 9-23). The native peptide sequence is a key target for autoreactive T-cells in type 1 diabetes. **NBI-6024** was rationally designed with two amino acid substitutions: alanine replaces tyrosine at position 16 and cysteine at position 19 ( $16Y \rightarrow A$ ,  $19C \rightarrow A$ ). These modifications were intended to alter the peptide's interaction with the T-cell receptor (TCR) and the Major Histocompatibility Complex (MHC), thereby modulating the downstream T-cell response.



The central hypothesis behind **NBI-6024**'s therapeutic potential was its ability to induce a shift in the T-helper cell balance from a pro-inflammatory Th1 phenotype, which is implicated in the autoimmune destruction of  $\beta$ -cells, to an anti-inflammatory and potentially protective Th2 phenotype. Th1 cells are characterized by the production of interferon-gamma (IFN- $\gamma$ ), while Th2 cells produce cytokines such as interleukin-4 (IL-4) and interleukin-5 (IL-5).

Proposed Mechanism of NBI-6024 Action

# Preclinical Data in the Non-Obese Diabetic (NOD) Mouse Model

Preclinical evaluation of **NBI-6024** in the NOD mouse, a well-established animal model for type 1 diabetes, demonstrated significant therapeutic potential.

#### In Vitro Characterization

- T-Cell Proliferation: In vitro assays using T-cell clones from NOD mice showed that while the
  native insulin B (9-23) peptide induced robust proliferation of pathogenic T-cells, NBI-6024
  did not. Furthermore, NBI-6024 was able to inhibit the proliferative response induced by the
  native peptide.
- Cytokine Production: Vaccination of NOD mice with NBI-6024 led to the induction of strong cellular responses characterized by the production of Th2 cytokines, including IL-4 and IL-10, with a concurrent lack of IFN-γ production. These responses were cross-reactive with the native insulin B (9-23) peptide, suggesting that NBI-6024 could modulate the autoimmune response to the endogenous antigen.

### In Vivo Efficacy

Subcutaneous administration of **NBI-6024** to NOD mice, both before and after the onset of diabetes, resulted in a significant delay in the onset and a reduction in the overall incidence of the disease. This protective effect was attributed to the induction of a regulatory Th2-dominant immune response.



Preclinical Study Parameter	Observation	Reference
T-Cell Proliferation (in vitro)	NBI-6024 did not induce proliferation of pathogenic T-cell clones and inhibited native peptide-induced proliferation.	
Cytokine Profile (in vitro)	Induced strong Th2 cytokine (IL-4, IL-10) production with no IFN-y.	
In Vivo Efficacy (NOD Mice)	Delayed onset and reduced incidence of diabetes.	_

## **Clinical Development and Outcomes**

The promising preclinical data led to the clinical development of **NBI-6024** for the treatment of recent-onset type 1 diabetes in humans.

#### **Phase I Clinical Trial**

A Phase I clinical trial was conducted to assess the safety and immunomodulatory effects of **NBI-6024** in patients with recent-onset type 1 diabetes. The results suggested that treatment with **NBI-6024** shifted the Th1 pathogenic responses towards a more protective Th2 regulatory phenotype. This was evidenced by a significant and dose-dependent reduction in the percentage of patients with Th1 responses to the native insulin B (9-23) peptide and an increase in IL-5 responses, a marker of a Th2 phenotype.

### Phase II Clinical Trial (NCT00873561)

A randomized, placebo-controlled, dose-ranging Phase II clinical trial was conducted to evaluate the efficacy of **NBI-6024** in preserving  $\beta$ -cell function in patients aged 10-35 with recently diagnosed type 1 diabetes. A total of 188 patients were randomized to receive subcutaneous injections of placebo or one of three doses of **NBI-6024** (0.1 mg, 0.5 mg, or 1.0 mg) at baseline, weeks 2 and 4, and then monthly for 24 months.

The primary endpoint was the change in C-peptide concentration, a measure of endogenous insulin production. The results of the trial showed no significant difference in the mean peak C-



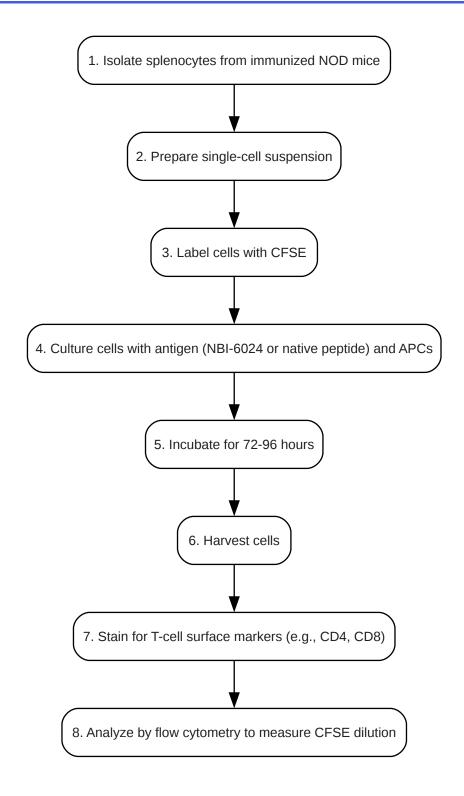
peptide concentration at 24 months between any of the **NBI-6024** treatment groups and the placebo group. Furthermore, there were no significant differences in daily insulin needs or in markers of immune function, such as islet antibodies and T-cell numbers. The treatment was found to be safe and well-tolerated.

Phase II Clinical Trial Endpoint (24 months)	Placebo	NBI-6024 (0.1 mg)	NBI-6024 (0.5 mg)	NBI-6024 (1.0 mg)	Reference
Mean Peak C-peptide (pmol/ml)	0.54	0.59	0.57	0.48	
Average Daily Insulin Needs	Comparable across all groups	Comparable across all groups	Comparable across all groups	Comparable across all groups	-

# Experimental Protocols T-Cell Proliferation Assay (NOD Mice)

This protocol is a generalized representation based on standard methods for assessing T-cell proliferation in response to antigenic stimulation.





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#### T-Cell Proliferation Assay Workflow

 Cell Isolation: Spleens are harvested from NOD mice previously immunized with NBI-6024 or a control substance. A single-cell suspension of splenocytes is prepared.

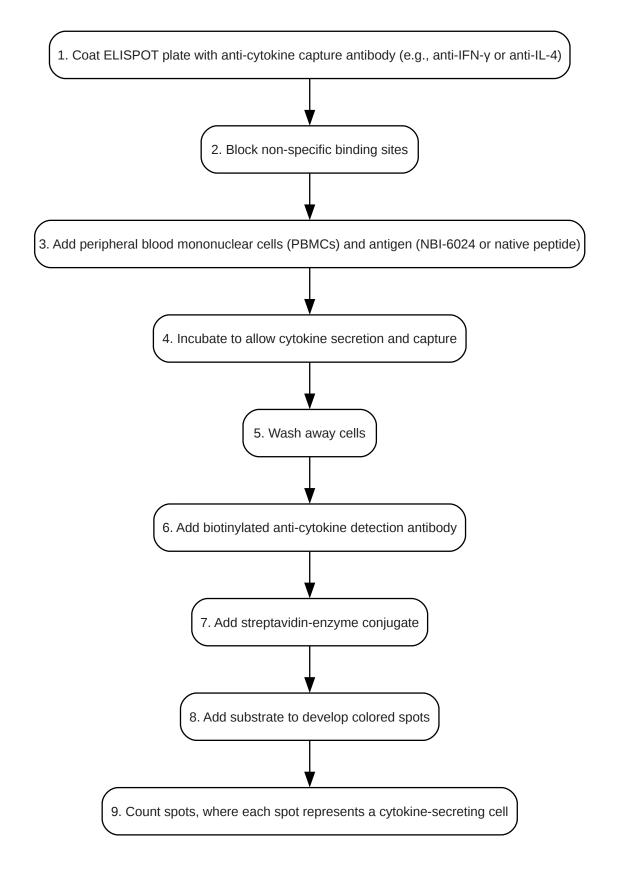


- Labeling: Cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
- Cell Culture: Labeled splenocytes are cultured in 96-well plates in the presence of antigenpresenting cells (APCs) and the specific peptide of interest (NBI-6024 or native insulin B:9-23) at various concentrations.
- Incubation: Plates are incubated for 72 to 96 hours to allow for cell division.
- Analysis: Cells are harvested and stained with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD4). The proliferation is assessed by flow cytometry, where each cell division results in a halving of the CFSE fluorescence intensity.

# **Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay** for Cytokine Production

This protocol outlines the general steps for an ELISPOT assay to quantify cytokine-secreting cells.





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**ELISPOT Assay Workflow** 

#### Foundational & Exploratory





- Plate Coating: A 96-well ELISPOT plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-y or anti-IL-4).
- Blocking: The plate is washed and blocked to prevent non-specific binding.
- Cell Plating: Peripheral blood mononuclear cells (PBMCs) from study subjects are added to the wells along with the stimulating antigen (NBI-6024 or native insulin B:9-23).
- Incubation: The plate is incubated, during which time activated T-cells secrete cytokines that are captured by the antibodies on the plate surface.
- Detection: After washing away the cells, a biotinylated detection antibody specific for a different epitope of the target cytokine is added.
- Visualization: A streptavidin-enzyme conjugate is added, followed by a substrate that produces an insoluble colored spot at the site of cytokine secretion.
- Analysis: The spots are counted, with each spot representing a single cytokine-producing cell.

#### Conclusion

**NBI-6024** is a well-characterized altered peptide ligand that showed considerable promise in preclinical models of type 1 diabetes by its ability to modulate the autoimmune response from a pathogenic Th1 to a protective Th2 phenotype. Despite the strong scientific rationale and encouraging preclinical and Phase I data, a large-scale Phase II clinical trial did not demonstrate a clinical benefit in preserving  $\beta$ -cell function in patients with recent-onset type 1 diabetes. The development of **NBI-6024** highlights the challenges in translating findings from animal models to human autoimmune diseases. The data and methodologies from the **NBI-6024** program, however, remain a valuable resource for researchers in the field of immunology and drug development for autoimmune disorders.

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